molecular formula C16H14N2O5S B10924773 (5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate

(5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate

Cat. No.: B10924773
M. Wt: 346.4 g/mol
InChI Key: XJBGVTPHKDWPBY-AUWJEWJLSA-N
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Description

The compound (5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate is a complex organic molecule featuring a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan-2-carbaldehyde and subsequent functionalization to introduce the furan-2-ylmethyl group.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.

    Material Science: The compound’s unique electronic structure can influence its interaction with light or other electromagnetic radiation, making it useful in optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

    (5-{(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate: can be compared with other compounds containing imidazole and furan rings, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and applications. Its structure allows for multiple points of modification, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

[5-[(Z)-[1-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]furan-2-yl]methyl acetate

InChI

InChI=1S/C16H14N2O5S/c1-10(19)22-9-13-5-4-11(23-13)7-14-15(20)18(16(24)17-14)8-12-3-2-6-21-12/h2-7H,8-9H2,1H3,(H,17,24)/b14-7-

InChI Key

XJBGVTPHKDWPBY-AUWJEWJLSA-N

Isomeric SMILES

CC(=O)OCC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CO3

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=C2C(=O)N(C(=S)N2)CC3=CC=CO3

Origin of Product

United States

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